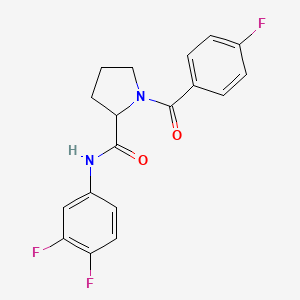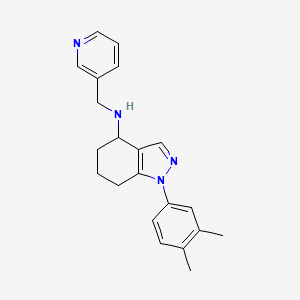![molecular formula C11H9N5O3 B6020124 2-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B6020124.png)
2-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanoic acid, also known as OPTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. OPTP is a synthetic compound that is not found naturally in any organism. It is a heterocyclic compound that contains a triazole ring, a pyrimidine ring, and a carboxylic acid group.
作用机制
The mechanism of action of 2-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanoic acid involves its inhibition of PARP activity. PARP is an enzyme that is involved in the repair of DNA damage. When DNA is damaged, PARP is activated and catalyzes the formation of poly(ADP-ribose) chains on target proteins, which recruit other DNA repair proteins to the site of damage. This compound binds to the catalytic domain of PARP, preventing the formation of poly(ADP-ribose) chains and inhibiting the repair of DNA damage. This inhibition can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. This compound has been shown to induce cell death in cancer cells, but its effects on normal cells are not well understood. This compound has also been shown to have anti-inflammatory effects in animal models of inflammation. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurological disorders.
实验室实验的优点和局限性
One advantage of using 2-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanoic acid in lab experiments is its specificity for PARP inhibition. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of PARP in DNA repair and other cellular processes. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
未来方向
There are several future directions for research involving 2-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanoic acid. One direction is the development of more potent and selective PARP inhibitors based on the structure of this compound. Another direction is the investigation of the effects of this compound on different types of cancer cells and normal cells. Additionally, the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be explored. Finally, the effects of this compound on neurological disorders, such as Alzheimer's disease and Parkinson's disease, should be further investigated.
合成方法
2-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanoic acid can be synthesized through a multistep reaction involving the condensation of 5-amino-3-methylpyrazole-4-carboxylic acid with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and nitrous acid. The resulting compound is then reacted with acetic anhydride to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
2-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanoic acid has been used in various scientific research applications, including the study of DNA repair mechanisms, cancer treatment, and neurological disorders. This compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition can lead to the accumulation of DNA damage and ultimately cell death. This compound has also been shown to have anti-tumor activity in various cancer cell lines, including breast, ovarian, and pancreatic cancer. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3/c1-6(10(18)19)15-3-2-8-7(9(15)17)4-12-11-13-5-14-16(8)11/h2-6H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWKMIXHJHXJCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC2=C(C1=O)C=NC3=NC=NN23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-{[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6020054.png)
![1-[5-({[(5-chloro-2-thienyl)methyl]amino}methyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6020059.png)
![ethyl 1-(2-methyl-3-furoyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6020067.png)
![isopropyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]methyl}-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B6020074.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[2-(2-furyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B6020078.png)

![2-propyl-5-({3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyrimidine](/img/structure/B6020091.png)
![4-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6020095.png)
![2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B6020100.png)
![3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6020103.png)
![3-benzyl-2-[(2-oxo-2-phenylethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6020108.png)
![{5-[2-(1-naphthylmethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6020111.png)
![dimethyl 5-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]isophthalate](/img/structure/B6020116.png)
